molecular formula C7H7NO2S B1523119 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid CAS No. 1094230-05-3

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1523119
M. Wt: 169.2 g/mol
InChI Key: CMLJGFNWFOWZBQ-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . The compound is part of the thiazole family, which is an important heterocycle in the world of chemistry .


Molecular Structure Analysis

The thiazole ring in “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” are not detailed in the available literature.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid and its derivatives play a crucial role in the synthesis of various chemical compounds. Nötzel et al. (2001) demonstrated its use in creating thiazoline-4-carboxylates, which are significant cysteine derivatives with applications in organic synthesis (Nötzel et al., 2001).
  • Sharba et al. (2005) reported on the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, highlighting the compound's versatility in creating heterocyclic derivatives (Sharba et al., 2005).

Electrochemical Studies

  • Fahmy et al. (1988) explored the electrochemical reduction of 1,3,4-thiadiazoles, contributing to the understanding of the electrochemical properties of compounds related to 2-cyclopropyl-1,3-thiazole-5-carboxylic acid (Fahmy et al., 1988).

Organic Chemistry and Reaction Mechanisms

  • Dhameliya et al. (2017) investigated the cyclocondensation reactions of 2-aminothiophenols, providing insights into reaction mechanisms involving similar thiazole structures (Dhameliya et al., 2017).
  • Shestopalov et al. (2008) reviewed multicomponent reactions involving derivatives of cyanoacetic acid, highlighting the role of cyclopropane and thiazole compounds in synthesizing diverse heterocycles (Shestopalov et al., 2008).

Environmental and Biological Studies

  • Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids, including derivatives of cyclopropane-1-carboxylic acid, in human urine, contributing to environmental and health-related studies (Arrebola et al., 1999).
  • Zelisko et al. (2014) synthesized thiopyrano[2,3-d][1,3]thiazol-2-one-6-carboxylic acids, demonstrating the compound's potential in creating biologically active derivatives (Zelisko et al., 2014).

Fluorescence and Sensing Applications

  • Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen for physiological pH sensing, showcasing the compound's application in fluorescence and chemical sensing (Li et al., 2018).

Further Research

  • Xue et al. (2016) and Selvi et al. (2014) studied the synthesis of pyrazoles and heterocycles, respectively, using 1-cyanocyclopropane-1-carboxylates, indicating ongoing research in novel synthetic methods involving related compounds (Xue et al., 2016), (Selvi et al., 2014).

Future Directions

Thiazole compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The future research directions for “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” could potentially align with this trend.

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJGFNWFOWZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655605
Record name 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

CAS RN

1094230-05-3
Record name 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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